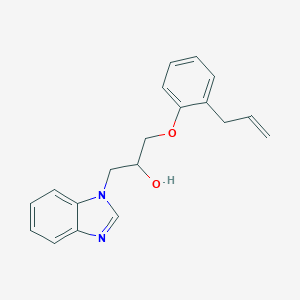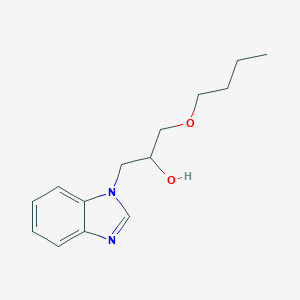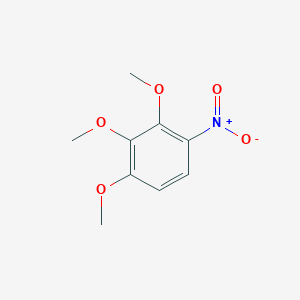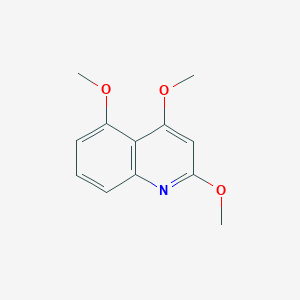![molecular formula C17H13Cl3N2O2 B289255 N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide](/img/structure/B289255.png)
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide, also known as ACPC, is a chemical compound that has been studied extensively for its potential use in scientific research. ACPC is a derivative of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors in the central nervous system. This leads to an increase in the inhibitory effects of GABA, which can result in anxiolytic and analgesic effects.
Biochemical and physiological effects:
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of GABA receptors in the central nervous system, which can lead to anxiolytic and analgesic effects. N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has also been shown to have anti-inflammatory effects and to increase the release of dopamine in the brain.
Advantages and Limitations for Lab Experiments
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been shown to have a variety of biochemical and physiological effects. However, there are also limitations to its use. N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has a relatively short half-life, which can make dosing and timing of experiments challenging. Additionally, its effects can vary depending on the animal species and strain used in experiments.
Future Directions
There are several future directions for research on N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide. One area of interest is its potential use in the treatment of neuropathic pain. N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has been shown to have analgesic effects in animal models, and further research is needed to determine its potential use in humans. Additionally, N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has been studied for its potential use in the treatment of drug addiction, and further research is needed to determine its efficacy in this area. Finally, there is interest in further investigating the mechanism of action of N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide and its effects on GABA receptors in the central nervous system.
Synthesis Methods
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide can be synthesized through a multistep process involving the reaction of 4-chloro-2,5-dichlorobenzoic acid with allylamine and subsequent reaction with phosgene. The final product is obtained through purification and isolation steps.
Scientific Research Applications
N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has been studied for its potential use in a variety of scientific research applications. It has been shown to have anxiolytic and analgesic effects in animal models, and has been used in studies investigating the role of GABA receptors in the central nervous system. N-{2-[(allylamino)carbonyl]-4-chlorophenyl}-2,4-dichlorobenzamide has also been studied for its potential use in the treatment of neuropathic pain and as a potential treatment for drug addiction.
properties
Molecular Formula |
C17H13Cl3N2O2 |
|---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-chloro-2-(prop-2-enylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H13Cl3N2O2/c1-2-7-21-16(23)13-8-10(18)4-6-15(13)22-17(24)12-5-3-11(19)9-14(12)20/h2-6,8-9H,1,7H2,(H,21,23)(H,22,24) |
InChI Key |
LEJHWQUSZPPCGT-UHFFFAOYSA-N |
SMILES |
C=CCNC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C=CCNC(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B289176.png)











![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)